

Application Notes and Protocols for ES9-17

Treatment in Cellular Analysis

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Compound of Interest

Compound Name: ES9-17

Cat. No.: B1671241

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **ES9-17**, a potent and specific inhibitor of clathrin-mediated endocytosis (CME), for cellular analysis. The following sections detail the mechanism of action, recommended treatment parameters, and step-by-step protocols for key experimental assays.

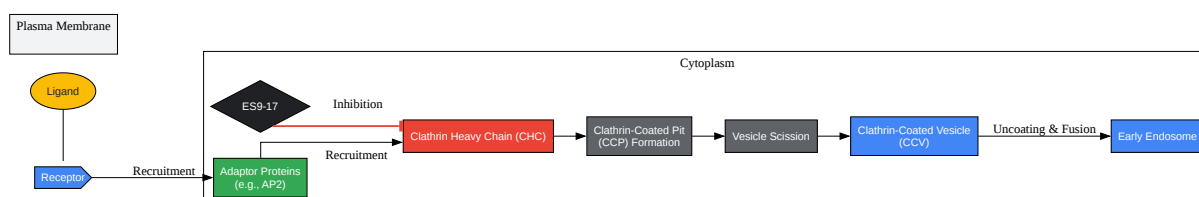
Introduction to ES9-17

ES9-17 is a chemical inhibitor that specifically targets the clathrin heavy chain (CHC), a key protein involved in the formation of clathrin-coated pits at the plasma membrane.^{[1][2]} By inhibiting CHC function, **ES9-17** effectively blocks CME, the primary pathway for the internalization of a wide range of extracellular molecules, membrane proteins, and pathogens. It is an analog of endosidin9 (ES9) but lacks the undesirable side effect of causing cytoplasmic acidification, making it a more specific tool for studying CME.^[3]

Mechanism of Action

ES9-17 disrupts the endocytic machinery by directly interfering with the function of the clathrin heavy chain. This prevents the assembly of clathrin triskelions into the characteristic polyhedral lattice of clathrin-coated pits, which is essential for the invagination of the plasma membrane and the subsequent scission of endocytic vesicles. The inhibition of CME leads to the

accumulation of cargo receptors and other transmembrane proteins at the cell surface and prevents the uptake of extracellular ligands that rely on this pathway. In plant cells, inhibition of CME by **ES9-17** has been shown to cause an accumulation of the NADPH oxidase RBOHF at the plasma membrane, leading to an increase in reactive oxygen species (ROS).[4][5]



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Figure 1: Mechanism of **ES9-17** action on clathrin-mediated endocytosis.

Data Presentation

The following tables summarize the recommended treatment conditions for **ES9-17** and its observed effects based on published literature.

Table 1: Summary of **ES9-17** Treatment Parameters and Effects

Cell Type	Concentration	Treatment Duration	Observed Effect	Reference
Arabidopsis thaliana root epidermal cells	13 μ M (EC ₅₀)	30 min	Inhibition of FM4-64 uptake.[1][6]	[1][6]
Arabidopsis thaliana root epidermal cells	30 μ M	30 min	Substantial reduction in FM4-64 uptake. [6][7]	[6][7]
Arabidopsis thaliana seedlings	30 μ M	30 min	Increased residence lifetime of clathrin light chain 1 (CLC1) and CHC1 at the plasma membrane.[6]	[6]
HeLa cells	30 μ M	30 min	Reduced uptake of transferrin.[1][6]	[1][6]
Arabidopsis thaliana PSB-D cell cultures	30 μ M	30 min	No depletion of cellular ATP.[6]	[6]

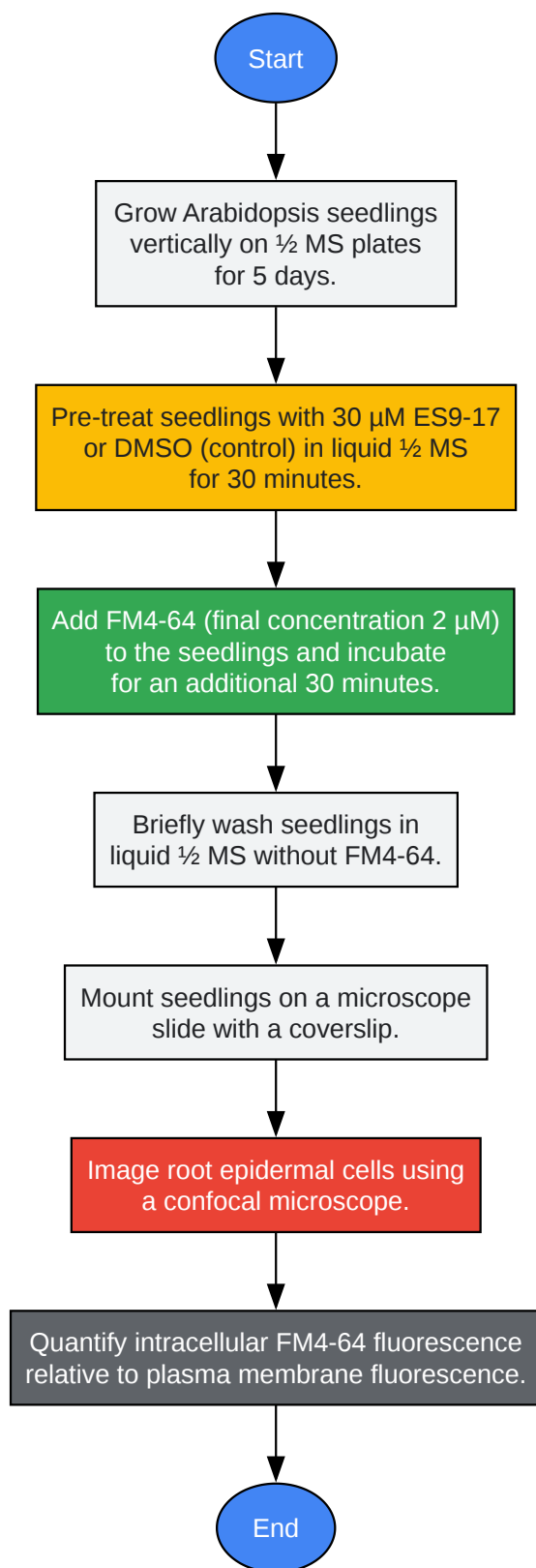
Table 2: Time-Course of **ES9-17** Effect Reversibility in Arabidopsis

Time Point	Condition	FM4-64 Uptake	Reference
0 min	30 μ M ES9-17 Treatment	Inhibited	[6]
30 min	30 μ M ES9-17 Treatment	Inhibited	[6]
120 min	Washout with control medium	Recovered	[6]

Experimental Protocols

Protocol 1: Inhibition of FM4-64 Uptake in Arabidopsis thaliana Root Cells

This protocol details the procedure to visualize the inhibition of endocytosis in Arabidopsis roots using the lipophilic styryl dye FM4-64.



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Figure 2: Experimental workflow for the FM4-64 uptake inhibition assay.

Materials:

- Arabidopsis thaliana seeds
- ½ Murashige and Skoog (MS) agar plates
- Liquid ½ MS medium
- **ES9-17** (stock solution in DMSO)
- FM4-64 (stock solution in DMSO)
- DMSO (vehicle control)
- Microscope slides and coverslips
- Confocal microscope

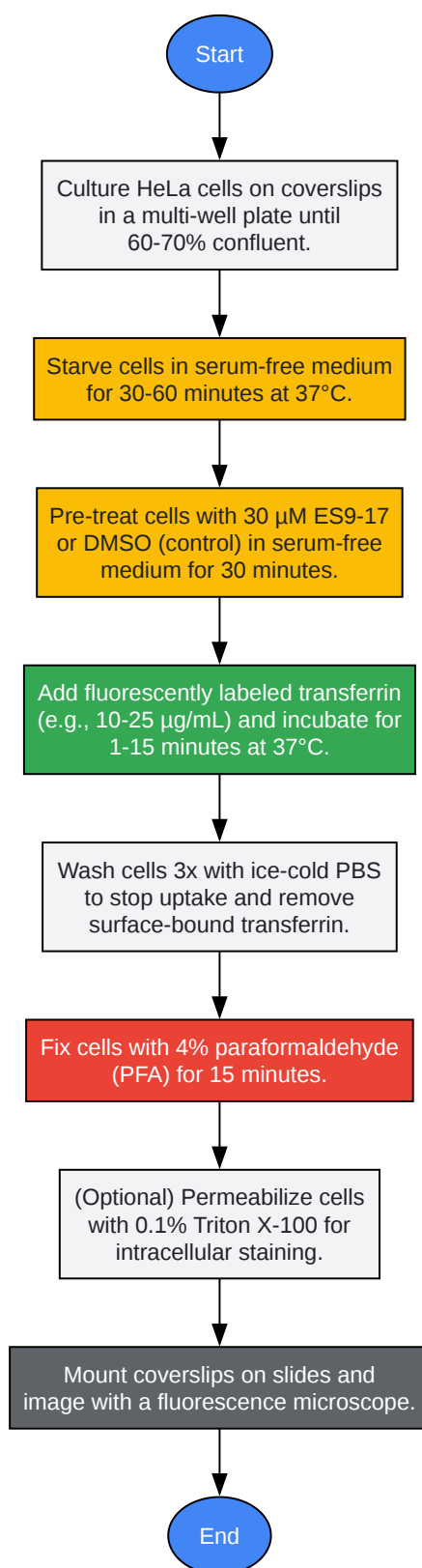
Procedure:

- Seedling Growth: Sterilize and sow Arabidopsis thaliana seeds on ½ MS agar plates. Grow the plates vertically in a growth chamber for 5 days to allow for root growth along the surface of the agar.
- Preparation of Treatment Solutions: Prepare working solutions of 30 µM **ES9-17** and a corresponding concentration of DMSO (e.g., 0.1%) in liquid ½ MS medium.
- Pre-treatment: Carefully transfer seedlings into a multi-well plate containing the **ES9-17** or DMSO control solutions. Incubate for 30 minutes at room temperature.
- Staining: Add FM4-64 to each well to a final concentration of 2 µM. Incubate for an additional 30 minutes.[\[8\]](#)
- Washing and Mounting: Briefly rinse the seedlings in liquid ½ MS medium to remove excess FM4-64. Mount the seedlings in a drop of liquid ½ MS on a microscope slide and gently place a coverslip over them.

- Imaging: Immediately visualize the root epidermal cells using a confocal microscope. Use an excitation wavelength of ~515 nm and detect emission between 600-650 nm for FM4-64.
- Analysis: Quantify the internalized FM4-64 fluorescence in the cytoplasm and compare it to the fluorescence at the plasma membrane. A significant reduction in the intracellular to plasma membrane fluorescence ratio in **ES9-17** treated seedlings compared to the control indicates inhibition of endocytosis.

Protocol 2: Inhibition of Transferrin Uptake in HeLa Cells

This protocol describes how to measure the inhibition of CME in a mammalian cell line, HeLa, by assessing the uptake of fluorescently labeled transferrin.



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Figure 3: Experimental workflow for the transferrin uptake inhibition assay.

Materials:

- HeLa cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Serum-free DMEM
- **ES9-17** (stock solution in DMSO)
- Fluorescently labeled human transferrin (e.g., Alexa Fluor 647 conjugate)
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA)
- Coverslips and multi-well plates
- Fluorescence microscope

Procedure:

- **Cell Culture:** Seed HeLa cells on sterile coverslips in a multi-well plate and culture in DMEM with 10% FBS until they reach 60-70% confluency.
- **Starvation:** Wash the cells with PBS and replace the culture medium with serum-free DMEM. Incubate for 30-60 minutes at 37°C to deplete transferrin from the serum.^{[9][10]}
- **Pre-treatment:** Treat the cells with 30 μ M **ES9-17** or a DMSO control in serum-free DMEM for 30 minutes at 37°C.
- **Transferrin Incubation:** Add the fluorescently labeled transferrin (e.g., 10-25 μ g/mL) to the cells and incubate for 1-15 minutes at 37°C.^{[10][11]} Shorter incubation times (1-5 minutes) will primarily label early endosomes.
- **Washing:** To stop the uptake, quickly wash the cells three times with ice-cold PBS. This will also help to remove transferrin that is bound to the cell surface but not internalized.

- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[\[10\]](#)
- Permeabilization (Optional): If co-staining for intracellular targets is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
- Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope.
- Analysis: Quantify the intracellular fluorescence intensity of the labeled transferrin. A decrease in fluorescence in **ES9-17**-treated cells compared to the control indicates inhibition of CME.

Protocol 3: Cell Viability Assessment

It is crucial to ensure that the observed effects of **ES9-17** are not due to cytotoxicity. A simple colorimetric assay like the MTT assay can be used to assess cell viability.

Materials:

- Cells of interest
- 96-well plate
- **ES9-17**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **ES9-17** and a vehicle control for the desired duration (e.g., 30 minutes, 2 hours, 24 hours).

- **MTT Incubation:** After treatment, remove the medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL). Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a plate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant decrease in viability would indicate cytotoxicity at the tested concentrations and durations. Published data suggests that 30 µM **ES9-17** is not cytotoxic after a 30-minute treatment.^[6]

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